1‑(Cyclopropylamino)cyclobutane‑1‑carboxylic Acid Exhibits a Distinct Substitution Pattern That Alters Predicted Physicochemical Profile Relative to 1‑Aminocyclobutane‑1‑carboxylic Acid (ACBC)
The replacement of the primary amine in ACBC with an N‑cyclopropyl secondary amine in the target compound introduces increased steric bulk and lipophilicity. Calculated LogP for 1‑(cyclopropylamino)cyclobutane‑1‑carboxylic acid is 0.75, compared to -2.49 for ACBC . This >3‑unit increase in LogP indicates significantly higher membrane permeability potential, while the cyclopropyl group also reduces hydrogen‑bond donor capacity from two donors (ACBC) to one donor (target compound) [1].
| Evidence Dimension | Calculated LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 0.75 (predicted) |
| Comparator Or Baseline | 1‑Aminocyclobutane‑1‑carboxylic acid (ACBC): -2.49 |
| Quantified Difference | Δ LogP = +3.24 |
| Conditions | ACD/Labs or ChemAxon software predictions |
Why This Matters
The higher predicted LogP suggests improved passive membrane permeability, which can be advantageous in designing CNS‑penetrant or cell‑active molecules.
- [1] PubChem. (n.d.). CID 62389125: 1‑(cyclopropylamino)cyclobutane‑1‑carboxylic acid. View Source
